5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one
Description
5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-e][1,4]diazepinone core. The structure includes a 2-fluorophenyl substituent at position 5 and a methyl group at position 4. Fluorine substitution is known to enhance metabolic stability and binding affinity in medicinal chemistry, while the methyl group contributes to lipophilicity and steric effects . This compound belongs to the diazepine class, which is widely explored for pharmacological applications, including CNS modulation and enzyme inhibition.
Properties
CAS No. |
57435-90-2 |
|---|---|
Molecular Formula |
C14H12FN3O |
Molecular Weight |
257.26 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-6-methyl-3,7-dihydro-1H-pyrrolo[3,4-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C14H12FN3O/c1-8-13-11(6-16-8)18-12(19)7-17-14(13)9-4-2-3-5-10(9)15/h2-6,16H,7H2,1H3,(H,18,19) |
InChI Key |
YJLHTNHNYKJEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN1)NC(=O)CN=C2C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one typically involves multiple steps. One common method starts with the protection of the pyrrole nitrogen using triisopropylsilyl chloride, followed by the reaction with Vilsmeier reagent to form the aldehyde intermediate. This intermediate is then brominated using N-bromosuccinimide (NBS) and coupled with 2-fluorophenylboronic acid via Suzuki coupling to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
3,7-Dihydro-7-butyl-6-methyl-5-phenylpyrrolo[3,4-e][1,4]diazepin-2(1H)-one
- Key Differences : Replaces the 2-fluorophenyl group with a phenyl ring and introduces a butyl group at position 5.
- The absence of fluorine may lower metabolic stability compared to the target compound .
3,7-Dihydro-6-methyl-5-phenylpyrrolo[3,4-e][1,4]diazepin-2(1H)-one (CAS 57435-84-4)
- Key Differences : Lacks the 2-fluorophenyl group (substituted with phenyl) but retains the methyl group at position 6.
- Applications : Marketed for pharmaceutical use, though specific indications are undisclosed. The phenyl group may reduce electronic effects compared to fluorinated derivatives .
Pyrazolo[3,4-e][1,4]diazepinone Derivatives
Ziprasidone Hydrochloride
- Structure : Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one core with 2-fluorophenyl, methyl, and trifluoromethyl groups.
- Key Differences : The pyrazolo ring (vs. pyrrolo) alters electron distribution and conformational flexibility. Clinical use as an antipsychotic highlights the pharmacodynamic relevance of fluorine and methyl groups .
- Regulatory Standards : USP 35 specifies 97–103% purity, reflecting its established therapeutic role .
Benzo-Fused Diazepinones
(E)-7-Chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one
- Key Differences : Features a benzo[e]-fused ring and chloro/trifluoroethyl substituents.
- Impact : The fused benzene ring enhances aromatic interactions in target binding, while chloro and trifluoroethyl groups introduce steric and electronic modifications. This compound’s bioactivity profile may differ significantly from the target molecule .
Thioxo-Modified Analogues
5-(2'-Naphthyl)-7-(4-chlorophenyl)pyrrolo[3,4-e][1,4]diazepine-6-thioxo-8-(1H,7H)one
- Key Differences : Incorporates a thioxo group at position 6 and naphthyl/chlorophenyl substituents.
- Impact : Thioxo groups can alter hydrogen-bonding capacity and enzyme inhibitory activity. The bulky naphthyl group may enhance affinity for hydrophobic binding pockets .
Comparative Analysis Table
Research Findings and Implications
- Fluorine Substitution: The 2-fluorophenyl group in the target compound likely improves binding to aromatic residues in biological targets (e.g., receptors or enzymes) compared to non-fluorinated analogues .
- Core Heterocycle: Pyrrolo-based diazepinones exhibit distinct conformational flexibility compared to pyrazolo or benzo-fused derivatives, impacting target selectivity .
- Methyl vs. Bulky Substituents : The methyl group at position 6 balances lipophilicity and steric hindrance, whereas bulkier groups (e.g., butyl or trifluoroethyl) may compromise solubility or pharmacokinetics .
Biological Activity
5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article synthesizes current research findings regarding its biological activity, including enzyme inhibition, cytotoxicity, and receptor modulation.
- Molecular Formula : C15H13FN2O
- Molecular Weight : 256.275 g/mol
- LogP : 2.7122
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 8
Enzyme Inhibition
Recent studies have indicated that compounds structurally related to 5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes. For example:
- MAO-B Inhibition : A derivative of the compound demonstrated a potent inhibitory effect with an IC50 value of 0.013 µM, indicating its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease .
- Selectivity : The compound showed selectivity for MAO-B over MAO-A, with higher selectivity indices suggesting that it could be developed further for treating conditions associated with MAO-B dysregulation.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines:
- Cell Viability : Experiments using L929 fibroblast cells revealed that certain derivatives exhibited lower cytotoxicity compared to others. For instance, one derivative had an IC50 of 120.6 µM while another resulted in complete cell death at higher concentrations .
- Mechanism of Action : The observed cytotoxic effects were linked to the modulation of apoptotic pathways and cell cycle regulation.
Neuroprotective Effects
A study investigated the neuroprotective potential of 5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one in models of oxidative stress. The results indicated that the compound could mitigate neuronal damage by enhancing antioxidant defenses and inhibiting apoptotic signaling pathways.
Anticancer Activity
Research has also explored the anticancer properties of this compound:
- Cell Lines Tested : Various cancer cell lines were treated with the compound to evaluate its efficacy.
- Findings : The compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.
Structure-Activity Relationship (SAR)
The biological activity of 5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one can be partially attributed to its structural features:
- Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to target enzymes.
- Dihydropyrrolo Structure : This feature is crucial for maintaining the active conformation necessary for enzyme interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
